4-(Pyridin-2-ylmethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4-(pyridin-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGVLRUOICMIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655551 | |
| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228180-82-2 | |
| Record name | {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The lithiation-borylation approach is a two-step process involving halogen-lithium exchange followed by boron electrophile quench. This method is widely employed for introducing boronic acid groups into aromatic systems.
Step 1: Halogen-Lithium Exchange
The synthesis begins with 2-[(4-bromo-2-chlorophenoxy)methyl]pyridine (I), which undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via a single-electron transfer mechanism, generating a lithium intermediate (II):
Key Parameters:
Step 2: Boronation with Trimethyl Borate
The lithium intermediate (II) reacts with trimethyl borate (B(OMe)₃), yielding the boronate ester (III). Subsequent acidic hydrolysis (HCl/MeOH) produces the boronic acid (IV):
Optimization Insights:
-
Purification: Crystallization from methanol/water mixtures removes LiBr byproducts.
Miyaura Borylation via Palladium Catalysis
Reaction Mechanism
The Miyaura borylation employs palladium catalysts to couple aryl halides with bis(pinacolato)diboron (B₂pin₂). This method is advantageous for substrates sensitive to cryogenic conditions.
Catalytic Cycle
-
Oxidative Addition: Pd⁰ inserts into the C–Br bond of 4-bromo-2-(pyridin-2-ylmethoxy)phenol.
-
Transmetallation: B₂pin₂ transfers a boron group to the Pd center.
-
Reductive Elimination: The Pd–B bond cleaves, releasing the boronic ester.
Representative Equation:
Conditions and Catalysts
-
Base: KOAc (3.0 equiv.) to neutralize HBr byproducts.
Alternative Synthetic Routes
Transmetallation from Organostannanes
Arylstannanes react with boron tribromide (BBr₃) in dichloromethane, yielding boronic acids after hydrolysis. While less common, this method avoids cryogenic steps:
Limitations:
Flow Chemistry Approaches
Continuous flow systems enhance reaction control for large-scale synthesis. A microreactor setup with n-BuLi and B(OMe)₃ reduces side reactions (e.g., LiOH formation) by minimizing residence time.
Advantages:
Industrial Production Considerations
Scalability Challenges
Purification Techniques
| Method | Purity (%) | Key Impurities Removed |
|---|---|---|
| Crystallization | 98.5 | LiBr, unreacted starting material |
| Column Chromatography | 99.2 | Boroxines, Pd complexes |
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Medicinal Chemistry
Drug Development
4-(Pyridin-2-ylmethoxy)phenylboronic acid is a crucial building block in the synthesis of pharmaceuticals, especially for targeted cancer therapies. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, facilitating the development of drug delivery systems that can respond to physiological conditions. For instance, conjugates of this compound have been explored for their potential in glucose-sensitive insulin delivery systems, which are particularly beneficial for diabetes management .
Case Study: Glucose-Sensitive Drug Delivery
Research has demonstrated that nanoparticles functionalized with this compound can achieve controlled insulin release based on glucose concentration. This property was attributed to the dynamic nature of boronate ester formation, which allows for self-regulated drug release .
Organic Synthesis
Cross-Coupling Reactions
This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The ability to create complex organic molecules makes it invaluable in pharmaceutical and agrochemical research .
| Reaction Type | Importance |
|---|---|
| Suzuki-Miyaura | Key for synthesizing aryl compounds |
| Negishi Coupling | Useful for creating complex organics |
Bioconjugation and Diagnostics
Bioconjugation Applications
The compound's ability to form stable complexes with biomolecules enhances its use in bioconjugation techniques. This application is critical in developing diagnostic agents that can target specific biological markers . The reversible nature of boronic acid interactions allows for the design of sensors capable of detecting glucose levels, which has implications in diabetes monitoring.
Materials Science
Advanced Materials Development
In materials science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. These materials have applications in electronics and photonics due to their unique properties .
Case Study: Polymer Networks
Research has shown that incorporating boronic acids into polymer networks can enhance their mechanical properties and responsiveness to environmental stimuli. For example, dynamic boronate ester linkages create self-healing materials that can recover from damage when exposed to specific conditions .
Catalysis
Catalytic Processes
The compound serves as a catalyst or catalyst precursor in various reactions, improving reaction efficiency and selectivity compared to traditional catalysts. Its application in catalytic processes is an area of ongoing research, with studies focusing on its role in enhancing reaction pathways in organic synthesis .
Mechanism of Action
The mechanism by which 4-(Pyridin-2-ylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridinyl group can also participate in coordination chemistry, further enhancing its versatility .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and pKa
The reactivity of arylboronic acids in cross-coupling reactions is influenced by substituent-induced electronic and steric effects. Key comparisons include:
Key Observations :
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
- This compound: Demonstrates utility in coupling with chloropyrimidines (e.g., ), yielding bioactive molecules. The pyridine moiety may enhance catalyst turnover via weak coordination to palladium .
- 4-Methoxyphenylboronic acid : Electron-donating methoxy group reduces electrophilicity, requiring optimized conditions (e.g., higher temperatures or stronger bases) for efficient coupling .
- Steric Effects : Bulky substituents like the THP group in 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid may hinder transmetallation, reducing reaction yields compared to less hindered analogs .
Positional Isomerism: 3- vs. 4-Substituted Derivatives
- Positional effects are critical in determining binding affinity in drug design .
Biological Activity
4-(Pyridin-2-ylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: CHBNO. Its structure consists of a phenyl group attached to a boronic acid moiety, with a pyridine ring contributing to its unique properties. The presence of the boronic acid functional group allows for reversible interactions with diols, making it useful in various biochemical applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, including proteins and enzymes. Key mechanisms include:
- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteasomes and other enzymes, which can lead to apoptosis in cancer cells.
- Receptor Interactions : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and survival.
- Antibacterial Activity : Boronic acids have shown promise as antibacterial agents by targeting bacterial enzymes critical for cell wall synthesis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| HeLa | 10 µM | 50% growth inhibition | |
| MCF-7 | 5 µM | Induction of apoptosis | |
| A549 | 15 µM | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It has shown effectiveness against several pathogenic bacteria, likely due to its ability to interfere with bacterial metabolic processes.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies and Research Findings
- Combination Therapy in Cancer Treatment : A study explored the use of this compound in combination with traditional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines, suggesting potential for overcoming drug resistance ( ).
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces endoplasmic reticulum stress, leading to apoptosis in cancer cells. This was evidenced by increased levels of CHOP and cleaved caspase-3 in treated cells ( ).
- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound. In xenograft models of human tumors, administration resulted in significant tumor regression without notable toxicity ().
Q & A
What spectroscopic methods are most effective for characterizing 4-(Pyridin-2-ylmethoxy)phenylboronic acid, and how can conflicting spectral data be resolved?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm the boronic acid group and pyridine ring connectivity. For example, NMR typically shows a peak near 30 ppm for arylboronic acids.
- IR Spectroscopy : Detect B-O stretching (~1350 cm) and O-H bending (~3200 cm) vibrations.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight.
Resolving Data Contradictions :
If unexpected peaks arise (e.g., due to anhydride formation or hydration), use computational tools like DFT (e.g., B3LYP/6-311++G(d,p)) to model vibrational modes and compare with experimental IR data . For ambiguous NMR signals, 2D-COSY or HSQC can resolve overlapping signals.
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in cross-coupling reactions?
Level: Advanced
Methodological Answer:
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies using DFT (e.g., Gaussian 16 with B3LYP functional) to assess nucleophilic/electrophilic sites. The pyridine ring’s electron-withdrawing effect lowers the boronic acid’s HOMO, influencing Suzuki-Miyaura coupling efficiency .
- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at the boron center to predict Lewis acidity.
- Transition State Modeling : Simulate reaction pathways (e.g., transmetallation steps) to identify steric or electronic barriers caused by the pyridinylmethoxy group.
What safety protocols should be followed when handling this compound to minimize exposure risks?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent dust formation.
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
How does the pyridinylmethoxy substituent influence the Lewis acidity of the boronic acid group compared to methoxy-substituted analogs?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Effect : The pyridine ring (p ~5 for protonated form) enhances the boronic acid’s Lewis acidity compared to methoxy-substituted analogs (e.g., 4-methoxyphenylboronic acid, p ~8.8). This is critical for transmetallation in Suzuki couplings .
- Experimental Validation : Measure NMR chemical shifts—lower ppm values correlate with increased Lewis acidity. Compare with computational NBO charges .
What chromatographic techniques optimize purification of this compound, and what impurities are common?
Level: Basic
Methodological Answer:
- Common Impurities : Unreacted starting materials (e.g., pyridinylmethyl halides), boroxines (anhydride byproducts), or hydroxylated derivatives.
- Purification :
How does molecular packing in the solid state affect the compound’s reactivity compared to other arylboronic acids?
Level: Advanced
Methodological Answer:
- X-ray Crystallography : Compare crystal structures with analogs (e.g., 4-(pyridin-4-yl)phenylboronic acid ). The pyridin-2-ylmethoxy group may induce steric hindrance, reducing π-π stacking and altering solubility.
- Reactivity Implications : Poorly packed crystals (higher void volumes) may enhance dissolution rates in cross-coupling reactions. Use Hirshfeld surface analysis to quantify intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
